2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propan-2-ol
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Overview
Description
2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propan-2-ol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propan-2-ol typically involves the reaction of 2-phenoxyethylamine with a benzimidazole precursor under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)-1H-benzimidazole
- 2-(1H-benzimidazol-2-yl)phenol
- 2-(1H-benzoimidazol-2-yl)-phenol
Uniqueness
Compared to similar compounds, 2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propan-2-ol exhibits unique properties due to the presence of the phenoxyethyl group. This structural feature enhances its biological activity and makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H20N2O2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[1-(2-phenoxyethyl)benzimidazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,21)17-19-15-10-6-7-11-16(15)20(17)12-13-22-14-8-4-3-5-9-14/h3-11,21H,12-13H2,1-2H3 |
InChI Key |
HGIOYWCYOHFWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)O |
Origin of Product |
United States |
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